3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c1-24-12-8-4-2-6-10(12)17-21-22-18(25-17)20-16(23)15-14(19)11-7-3-5-9-13(11)26-15/h2-9H,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOHFUTMVFHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chlorobenzo[b]thiophene-2-Carbonyl Hydrazide
The hydrazide intermediate serves as the foundational precursor for all routes.
- 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is synthesized via chlorination of benzo[b]thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) in chlorobenzene.
- The carbonyl chloride is refluxed with hydrazine hydrate (85%) in ethanol, yielding the hydrazide.
Reaction Conditions :
Key Characterization :
Cyclization via Phosphorus Oxychloride (POCl₃)
POCl₃ facilitates cyclization by dehydrating the hydrazide intermediate.
- The hydrazide is reacted with 2-methoxybenzoic acid (1.2 equiv) in POCl₃ at 80°C for 4 hours.
- The mixture is quenched with ice, neutralized with NaHCO₃, and recrystallized from ethanol.
Reaction Conditions :
Mechanism :
POCl₃ acts as both a cyclizing agent and dehydrating agent, forming the oxadiazole ring via intramolecular nucleophilic attack.
Microwave-Assisted Cyclization Using Chloramine-T
This method accelerates reaction times and improves yields.
- The hydrazide is condensed with 2-methoxybenzaldehyde in dioxane under reflux to form a Schiff base.
- The Schiff base is irradiated with chloramine-T (1 equiv) in ethanol using microwave (300 W, 30-second intervals).
Reaction Conditions :
Advantages :
Coupling Reactions with HATU/DIPEA
Optimization of Reaction Conditions
Table 1: Comparison of Key Synthetic Methods
Key Observations :
- POCl₃ Cyclization : Highest yield but requires hazardous reagents.
- Microwave Method : Optimal balance of speed and yield.
- HATU Coupling : Mild conditions but lower yield.
Analytical Characterization
The final compound is validated using spectroscopic methods:
- IR : Absence of N-H (3280 cm⁻¹) and presence of C=N (1600 cm⁻¹) confirm cyclization.
- ¹H NMR :
- LC-MS : m/z 413 [M+H]⁺ (calculated for C₁₈H₁₂ClN₃O₃S).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Oxadiazole Derivatives with Varied Aromatic Substituents
- Compound from : Structure: 3-Chloro-N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-1-Benzothiophene-2-Carboxamide Key Difference: Substitution of 2-methoxyphenyl with 4-chlorophenyl. Impact: The electron-withdrawing chloro group may enhance electrophilic interactions but reduce π-donor activity compared to the methoxy group .
2.2. Benzothiophene Carboxamide Analogues
- Compound from : Structure: 3-Chloro-N-[4-(2,4-Dimethylphenyl)-1,3-Thiazol-2-yl]-1-Benzothiophene-2-Carboxamide Key Difference: Replacement of 1,3,4-oxadiazole with a 1,3-thiazole ring.
2.3. Functionalized Oxadiazole-Thioether Derivatives
- Biological Relevance: Sulfur-containing derivatives often show enhanced antibacterial activity due to thiol-reactive properties .
3.1. Antimicrobial Activity
- Parent Compound: Limited direct data, but structurally similar oxadiazole derivatives () exhibit MIC values of 12.5–100 µg/mL against bacterial strains like E. coli and S. aureus.
- Analogues with Thioxo Groups () : Thioxo-substituted oxadiazoles show improved activity against Gram-negative bacteria, likely due to enhanced membrane penetration .
3.2. Anticancer Potential
- Compound 8e () : A 1,3,4-thiadiazole derivative with a 3,4,5-trimethoxyphenyl group demonstrated 55.71% inhibition of PC3 prostate cancer cells at 5 µM.
- Comparison : The methoxyphenyl group in the parent compound may offer similar activity via tubulin inhibition, but empirical data is needed .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a benzothiophene core, an oxadiazole ring, and a methoxyphenyl substituent, which contribute to its unique chemical properties and possible therapeutic applications.
- Molecular Formula : C18H12ClN3O3S
- Molecular Weight : 373.82 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiophene Core : Cyclization reactions involving thiophene derivatives.
- Oxadiazole Formation : Cyclization of hydrazides with carboxylic acids.
- Functionalization : Introduction of the methoxyphenyl and chloro groups through substitution reactions.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Antitumor Activity
Studies have demonstrated that compounds containing similar structures show significant antitumor effects. For instance, in vitro assays on various cancer cell lines (e.g., A549, HCC827) revealed that related compounds exhibited cytotoxicity with IC50 values ranging from 0.85 to 6.75 µM in different assay formats .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Initial screenings suggest it may inhibit the growth of certain bacterial strains, although specific data for this compound is limited compared to similar derivatives .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, potentially affecting replication and transcription processes .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of related compounds, it was found that derivatives with chloro substitutions demonstrated higher activity against lung cancer cell lines in both 2D and 3D culture systems. The results indicated a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Screening
Another study explored the antimicrobial potential of various oxadiazole derivatives, revealing that compounds with similar structural motifs exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigations are warranted to elucidate the specific mechanisms involved in this activity .
Data Summary Table
| Biological Activity | Observation | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|---|
| Antitumor | Significant cytotoxicity observed | A549: 6.75; HCC827: 5.13; NCI-H358: 0.85 | A549, HCC827, NCI-H358 |
| Antimicrobial | Inhibitory effects on bacterial growth | Not specified | Various bacterial strains |
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how are intermediates validated?
Answer:
The synthesis involves a multi-step process:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core .
Substituent Introduction : Coupling the oxadiazole intermediate with a chlorinated benzothiophene carboxamide via amide bond formation. Reaction conditions (e.g., DCC/DMAP or carbodiimide coupling agents) are optimized for yield .
Validation : Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H NMR identifies protons on the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and benzothiophene aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons .
- IR Spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
- X-ray Crystallography (if crystals obtained): Resolves spatial arrangement of the benzothiophene and oxadiazole moieties .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency .
- Temperature Control : Cyclization at 90–100°C minimizes side products like open-chain hydrazides .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improve amidation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) isolates the final compound .
Advanced: What biological targets are hypothesized for this compound, and how are interactions validated?
Answer:
- Hypothesized Targets : The oxadiazole and benzothiophene motifs suggest potential inhibition of tyrosine kinases or COX-2 due to structural similarity to known inhibitors .
- Validation Methods :
- Enzyme Assays : Measure IC₅₀ values against purified kinases or inflammatory enzymes .
- Molecular Docking : Computational models (e.g., AutoDock) predict binding affinity to ATP-binding pockets .
- Cellular Studies : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay) and compare to structure-activity relationships (SAR) .
Advanced: How can contradictions in biological activity data be resolved?
Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish reproducibility across multiple concentrations .
- Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to rule out non-specific binding .
- Metabolite Analysis : Use LC-MS to detect degradation products that may influence activity .
Advanced: What computational methods are used to model its pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on the compound’s SMILES string .
- MD Simulations : Molecular dynamics (e.g., GROMACS) simulate binding stability with target proteins over time .
- QSAR Modeling : Relate structural descriptors (e.g., electronegativity of the chloro group) to bioactivity using regression analysis .
Advanced: How does the methoxyphenyl substituent influence electronic properties?
Answer:
- Electron Donation : The methoxy group’s –OCH₃ donates electrons via resonance, increasing electron density on the oxadiazole ring. This enhances π-π stacking with aromatic residues in target proteins .
- Hammett Analysis : Quantifies substituent effects on reaction rates; σₚ values for –OCH₃ (~-0.27) indicate moderate electron donation .
- DFT Calculations : Determine HOMO/LUMO energies to predict redox behavior and charge distribution .
Basic: What are the stability considerations for long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
